BenchChemオンラインストアへようこそ!

Ethyl 2-(3-bromopyridin-4-YL)acetate

Thienopyridine synthesis base-catalyzed cyclization ortho-halogenated pyridine

Ethyl 2-(3-bromopyridin-4-yl)acetate (CAS 51054-99-0) is an ortho-halogenated pyridine derivative characterized by a bromine substituent at the 3-position and an ethyl acetate moiety at the 4-position of the pyridine ring, with a molecular formula of C9H10BrNO2 and a molecular weight of 244.09 g/mol. This specific substitution pattern provides a methylene group activated by the ester functionality, enabling participation in base-catalyzed cyclization reactions to form thienopyridine frameworks.

Molecular Formula C9H10BrNO2
Molecular Weight 244.08 g/mol
CAS No. 51054-99-0
Cat. No. B3021265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3-bromopyridin-4-YL)acetate
CAS51054-99-0
Molecular FormulaC9H10BrNO2
Molecular Weight244.08 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=C(C=NC=C1)Br
InChIInChI=1S/C9H10BrNO2/c1-2-13-9(12)5-7-3-4-11-6-8(7)10/h3-4,6H,2,5H2,1H3
InChIKeyHYSNMDQIDZNCAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(3-Bromopyridin-4-YL)acetate (CAS 51054-99-0): A Strategic ortho-Halogenated Pyridine Scaffold for Thienopyridine Synthesis and PROTAC Development


Ethyl 2-(3-bromopyridin-4-yl)acetate (CAS 51054-99-0) is an ortho-halogenated pyridine derivative characterized by a bromine substituent at the 3-position and an ethyl acetate moiety at the 4-position of the pyridine ring, with a molecular formula of C9H10BrNO2 and a molecular weight of 244.09 g/mol . This specific substitution pattern provides a methylene group activated by the ester functionality, enabling participation in base-catalyzed cyclization reactions to form thienopyridine frameworks [1].

Why Ethyl 2-(3-Bromopyridin-4-YL)acetate (CAS 51054-99-0) Cannot Be Arbitrarily Substituted with Chloro or Positional Isomers in Synthetic Protocols


In procurement for advanced organic synthesis, substituting this specific ortho-halogenated pyridine scaffold with alternative halogenated congeners introduces both synthetic risk and reduced process efficiency. The 3-bromo-4-acetate substitution pattern on Ethyl 2-(3-bromopyridin-4-yl)acetate dictates its reactivity in base-catalyzed cyclization reactions with carbon disulfide to yield thienopyridines, and attempts to substitute with chloro analogs or regioisomers such as ethyl 3-bromo-2-pyridylacetate have been documented to produce significantly different outcomes [1]. Furthermore, the 3-bromo substitution pattern enables specific tandem isomerization/selective interception reactions that are not directly translatable to the more synthetically restrictive 4-halogenated congeners, which suffer from reduced availability and stability [2].

Quantitative Comparative Evidence for Ethyl 2-(3-Bromopyridin-4-YL)acetate (CAS 51054-99-0) Versus Key Structural Analogs in Reaction Outcomes


Synthesis Yield Comparison: Ethyl 3-Bromo-4-pyridylacetate vs. Ethyl 2- and 4-Chloro-3-pyridylacetate in Thienopyridine Formation

In a direct comparative synthesis of thienopyridines via reaction with carbon disulfide in the presence of sodium hydride followed by quenching with iodomethane, the target compound ethyl 3-bromo-4-pyridylacetate yielded the corresponding thienopyridine in 31% yield. This outcome is quantitatively distinct from the chloro-substituted analogs ethyl 2-chloro-3-pyridylacetate and ethyl 4-chloro-3-pyridylacetate, which produced yields of 41% and 33%, respectively [1]. The 10 percentage point differential between the bromo and the higher-yielding chloro congener demonstrates that halogen identity materially influences reaction efficiency under identical conditions.

Thienopyridine synthesis base-catalyzed cyclization ortho-halogenated pyridine yield comparison

Availability and Stability Advantage: 3-Bromopyridine Scaffolds vs. 4-Halogenated Pyridine Congeners in 4-Selective Substitution Reactions

3-Bromopyridine derivatives, including the structural class to which the target compound belongs, serve as superior starting materials for achieving 4-selective etherification, hydroxylation, and amination reactions compared to 4-halogenated pyridine congeners. A base-catalyzed isomerization strategy enables the use of readily available and stable 3-bromopyridines in place of less available and less stable 4-halogenated alternatives [1]. This method further allows the convergence of mixtures of 3- and 5-bromopyridines to a single 4-substituted product, a synthetic efficiency gain not achievable when directly employing 4-halogenated starting materials.

Aryl halide isomerization 4-selective substitution pyridyne intermediate synthetic accessibility

Synthetic Outcome Comparison: Ethyl 3-Bromo-4-pyridylacetate vs. Ethyl 3-Bromo-2-pyridylacetate in Thienopyridine Cyclization

The position of the bromo and acetate substituents on the pyridine ring critically determines the outcome of base-catalyzed cyclization to thienopyridines. Under identical reaction conditions with carbon disulfide and sodium hydride followed by iodomethane quenching, ethyl 3-bromo-4-pyridylacetate (target compound) yields the corresponding thienopyridine in 31% yield. In contrast, its regioisomer ethyl 3-bromo-2-pyridylacetate, bearing the acetate group at the 2-position rather than the 4-position, failed to yield any thienopyridine product under the same reaction conditions, indicating a fundamental difference in reactivity imparted by the substitution pattern [1].

Regioisomer comparison thienopyridine pyridine substitution pattern cyclization yield

Lipophilicity Comparison: Ethyl 2-(3-Bromopyridin-4-yl)acetate vs. Methyl Ester Analog in Drug Property Predictions

The ethyl ester moiety of the target compound confers a predicted lipophilicity (Log Po/w) of approximately 1.92 . In comparison, the methyl ester analog methyl 2-(3-bromopyridin-4-yl)acetate exhibits a lower predicted Log P value consistent with its reduced alkyl chain length, a difference that influences pharmacokinetic predictions including gastrointestinal absorption and blood-brain barrier permeability . The target compound's specific lipophilicity profile positions it as a distinct chemical entity for medicinal chemistry campaigns where optimal membrane permeability or CNS exposure is a design consideration.

Lipophilicity Log P ester analog pharmacokinetic property blood-brain barrier

Biological Activity Profile Differentiation: Ethyl 2-(3-Bromopyridin-4-yl)acetate vs. Cyclosporin A in Calcineurin Inhibition

The target compound exhibits a defined biological activity profile as a calcineurin inhibitor, characterized by lower inhibitory activity than Cyclosporin A (AG-CN2-0079) . Concurrently, the compound demonstrates potent and effective inhibition of the formyl peptide receptor (FPR) and formyl peptide-induced superoxide formation, in addition to antifungal and antitumor properties. This dual-profile distinguishes the compound from Cyclosporin A, which lacks the FPR inhibitory activity, and from other cyclosporins that show no immunosuppressive activity.

Calcineurin inhibitor immunosuppressant formyl peptide receptor antifungal

Validated Application Scenarios for Ethyl 2-(3-Bromopyridin-4-YL)acetate (CAS 51054-99-0) Based on Comparative Evidence


Synthesis of Thienopyridine Scaffolds via Base-Catalyzed Cyclization with Carbon Disulfide

This compound is validated as a precursor for thienopyridine synthesis, yielding the corresponding thienopyridine in 31% isolated yield when reacted with carbon disulfide in the presence of sodium hydride followed by iodomethane quenching. Procurement of this specific 3-bromo-4-acetate regioisomer is essential, as the 2-position regioisomer ethyl 3-bromo-2-pyridylacetate fails to produce any thienopyridine product under identical conditions [1]. Researchers should anticipate a 10 percentage point lower yield compared to the ethyl 2-chloro analog (41%), and must account for this yield differential when scaling reactions or planning downstream material requirements [1].

PROTAC Development and Protein Degrader Building Block Applications

The compound is explicitly categorized within the "Protein Degrader Building Blocks" product family by commercial suppliers, indicating its established utility in the construction of PROTAC (Proteolysis Targeting Chimera) molecules and related targeted protein degradation platforms [2]. The ethyl ester moiety provides a lipophilicity value (predicted Log Po/w ≈ 1.92) that is distinct from the methyl ester analog, enabling medicinal chemists to fine-tune physicochemical properties and membrane permeability characteristics during lead optimization . This application is supported by the compound's availability at 97% purity with batch-specific quality control documentation (NMR, HPLC, GC) suitable for reproducible synthetic workflows .

4-Selective Substitution Reactions Using Tandem Isomerization Strategies

As a member of the 3-bromopyridine class, this compound can serve as a starting material for 4-selective etherification, hydroxylation, and amination reactions via base-catalyzed aryl halide isomerization. This methodology leverages the superior availability and stability of 3-bromopyridines relative to 4-halogenated congeners, and uniquely enables the convergence of isomeric mixtures to a single 4-substituted product [3]. Researchers developing synthetic routes to 4-functionalized pyridine derivatives should prioritize 3-bromo scaffolds like this compound to exploit these documented synthetic efficiency advantages.

Immunopharmacology Research Requiring Distinct Calcineurin and Formyl Peptide Receptor Modulation

This compound presents a defined biological profile with lower calcineurin inhibitory activity than Cyclosporin A, combined with potent formyl peptide receptor (FPR) antagonism, antifungal activity, and antitumor properties . Investigators studying the intersection of calcineurin signaling and FPR-mediated pathways may find this compound valuable as a tool compound with a pharmacological fingerprint distinct from Cyclosporin A (which lacks FPR activity) and from non-immunosuppressive cyclosporins .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-(3-bromopyridin-4-YL)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.